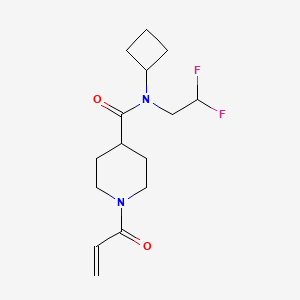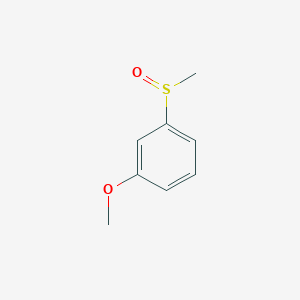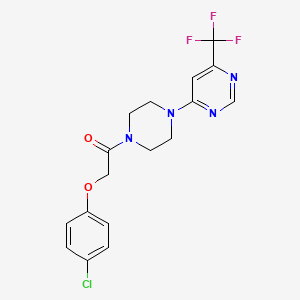
2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a complex organic compound with notable significance in the fields of chemistry, biology, and medicine. Its structure comprises a chlorophenoxy group, a pyrimidinyl group substituted with trifluoromethyl, and a piperazinyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate Compounds: : Begin with 4-chlorophenol and react it with epichlorohydrin under basic conditions to form 2-(4-chlorophenoxy)propanol.
Formation of Piperazine Derivative: : React the intermediate with piperazine under heat to obtain 1-(4-(2-chloropropoxy)piperazin-1-yl)ethanone.
Introduction of Pyrimidine Ring: : The resulting compound undergoes nucleophilic substitution with 4-(6-(trifluoromethyl)pyrimidin-4-yl)amine in the presence of a base such as potassium carbonate.
Industrial Production Methods
In industrial settings, the production follows similar synthetic routes but utilizes larger reactors and enhanced purification methods to increase yield and purity. Continuous flow reactors and high-efficiency chromatographic techniques are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the ethanone group.
Reduction: : The ketone group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.
Substitution: : The chloro and pyrimidinyl groups facilitate nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Lithium aluminium hydride in ether.
Substitution: : Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: : 2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanoic acid.
Reduction: : 2-(4-Chlorophenoxy)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanol.
Substitution: : Various substituted ethanone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
This compound has multifaceted applications across different scientific domains:
Chemistry: : Utilized as a reagent in organic synthesis due to its reactive functional groups.
Biology: : Studied for its potential role in modulating biological pathways, particularly those involving piperazine and pyrimidine derivatives.
Medicine: : Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: : Employed in the synthesis of advanced materials and as an intermediate in the manufacture of pharmaceuticals.
Mécanisme D'action
The mechanism of action primarily revolves around its interaction with specific molecular targets:
Molecular Targets: : It targets specific enzymes and receptors due to its affinity for certain biological macromolecules.
Pathways Involved: : It can modulate signaling pathways involving neurotransmitters, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Unique Characteristics
Compared to other piperazine and pyrimidine derivatives, this compound is unique due to its trifluoromethyl-pyrimidinyl substitution, enhancing its lipophilicity and membrane permeability.
Similar Compounds
2-(4-Chlorophenoxy)ethanol: : Lacks the complex pyrimidinyl and piperazinyl groups, leading to different chemical properties and applications.
1-(4-Chlorophenyl)piperazine: : Missing the ethanone linkage and trifluoromethyl substitution, resulting in a different pharmacological profile.
This compound's combination of structural features makes it a versatile and valuable molecule in various scientific research and industrial applications.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O2/c18-12-1-3-13(4-2-12)27-10-16(26)25-7-5-24(6-8-25)15-9-14(17(19,20)21)22-11-23-15/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQOKBWXCBAIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)
![N-[(4-fluorophenyl)methyl]-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)
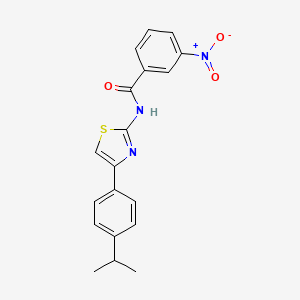
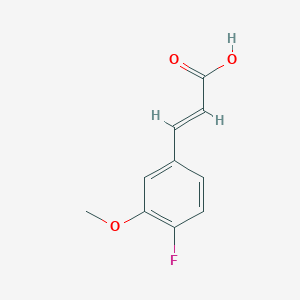
![3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2529269.png)
![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)
![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)
![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2529273.png)
![N-[(FURAN-2-YL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE](/img/structure/B2529279.png)
![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2529280.png)
![4-amino-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2529281.png)
![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)
